

DC4 Compound: Application Notes for Cryogenic Experiment Setups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DC4 universal*

Cat. No.: *B1166284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate materials is critical for the success and safety of cryogenic experiments. This document provides detailed application notes and protocols regarding the suitability of the DC4 compound, also known as Molykote 4 or Dow Corning 4 Electrical Insulating Compound, for use in cryogenic experiment setups. DC4 is a silicone-based, grease-like material renowned for its properties as a moisture-proof seal, lubricant, and electrical insulator.^{[1][2][3][4][5]} This document will evaluate its properties at low temperatures and provide guidance on its application and limitations in a cryogenic context.

Quantitative Data Presentation

The suitability of a compound for cryogenic applications is primarily determined by its physical properties at extremely low temperatures. Below is a summary of the known quantitative data for the DC4 compound, alongside a comparison with a compound specifically designed for cryogenic use, Apiezon N.

Property	DC4 (Molykote 4 / Dow Corning 4)	Apiezon N (Cryogenic Grease)	Relevance to Cryogenic Experiments
Service Temperature Range	-55°C to 200°C (-67°F to 392°F)[4][6][7][8][9][10]	-269°C to 30°C (-452°F to 86°F)[2][6]	Critical: Determines if the material remains functional at cryogenic temperatures (e.g., Liquid Nitrogen at -196°C, Liquid Helium at -269°C).
Composition	Polydimethyl silicone fluids with an inert silica filler[2][5][6]	Hydrocarbon-based, silicone and halogen-free[2][6]	Affects outgassing, compatibility with other materials, and physical stability at low temperatures.
Thermal Conductivity	Generally low, similar to thermal insulators at cryogenic temperatures.[1]	Proven to improve thermal contact under cryogenic conditions. [2][11]	Important for applications requiring efficient heat transfer, such as mounting temperature sensors.
Low-Temperature Behavior	Becomes solid and may be prone to cracking or crazing at temperatures below its service range.[12][13]	Specially formulated to be craze-free at cryogenic temperatures.[6][14]	Crucial for maintaining a vacuum seal or consistent thermal contact during temperature cycling.
Outgassing	Low volatility within its service temperature range, but can outgas at high temperatures and low pressures. Post-curing can reduce outgassing. [15]	Very low vapor pressure (6×10^{-10} Torr at 20°C), making it suitable for high vacuum applications. [6][14]	Essential for maintaining high vacuum conditions and preventing contamination of sensitive components.

Dielectric Strength	High (>450 V/mil)[4]	Not specified as a primary feature, but its hydrocarbon nature implies good insulating properties.	Important for applications involving electrical components.
---------------------	----------------------	--	---

Suitability for Cryogenic Experiments

Based on the available data, DC4 compound is generally not suitable for true cryogenic experiments, which are typically conducted at temperatures significantly below its minimum service temperature of -55°C. At cryogenic temperatures, such as that of liquid nitrogen (-196°C) or liquid helium (-269°C), silicone-based greases like DC4 are expected to solidify, lose their grease-like consistency, and potentially crack or craze.[12][13] This can lead to a loss of sealing integrity in vacuum systems and inconsistent thermal contact.

For applications requiring operation at the lower end of DC4's service temperature range (e.g., down to -55°C), it may perform adequately. However, for any application requiring temperatures below this, a purpose-designed cryogenic grease such as Apiezon N is strongly recommended. [2][6][14]

Experimental Protocols

While DC4 is not recommended for deep cryogenic use, the following protocols are provided for its application in low-temperature environments within its specified range and for evaluating its performance at the boundary of cryogenic conditions.

Protocol for Application of DC4 as a Sealant or Lubricant at Low Temperatures (down to -55°C)

- **Surface Preparation:** Ensure all surfaces to be treated are clean, dry, and free of any contaminants. Use a suitable solvent to clean the surfaces if necessary.
- **Application:** Apply a thin, uniform layer of DC4 compound to the surfaces using a clean spatula, brush, or by hand.[6][8] For O-rings, apply a light coating to the entire surface.

- Assembly: Assemble the components, ensuring that the DC4 compound is evenly distributed in the joint or on the surfaces.
- Wipe Excess: Remove any excess compound from the exterior of the assembly.
- Curing (for vacuum applications): For applications where outgassing is a concern, a post-cure bake-out of the assembled components (if materials permit) can help to drive off volatile compounds. A typical post-cure involves heating the component at a temperature near the upper service limit of the material for several hours under vacuum.[\[15\]](#)

Protocol for Evaluating the Low-Temperature Performance of DC4

This protocol outlines a procedure to test the viability of DC4 at temperatures near and slightly below its specified lower limit.

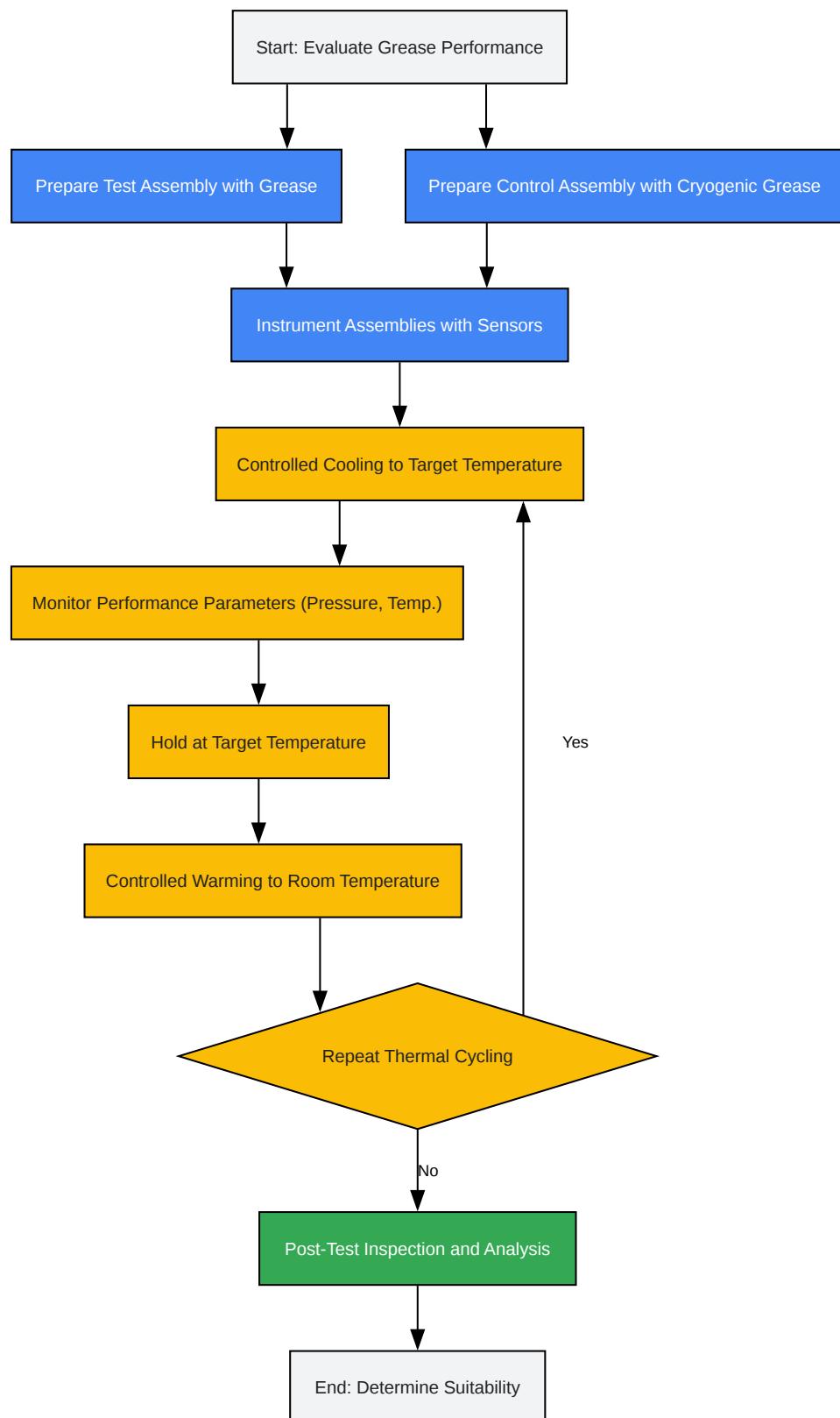
- Sample Preparation:
 - Prepare a test assembly that mimics the intended application (e.g., a vacuum flange with an O-ring coated in DC4, or a thermal joint with a thin layer of DC4).
 - Include a control sample using a known cryogenic grease (e.g., Apiezon N) for comparison.
- Instrumentation:
 - Equip the test assembly with appropriate sensors to monitor key parameters such as temperature, pressure (for vacuum applications), and thermal transfer (if applicable).
- Thermal Cycling:
 - Slowly cool the test assembly to the desired low temperature. A controlled cooling rate is crucial to minimize thermal shock.
 - Monitor the performance parameters throughout the cooling process. For vacuum seals, monitor for any pressure increases that would indicate a leak. For thermal contact, monitor the temperature differential across the joint.

- Hold the assembly at the target low temperature for the duration of a typical experiment.
- Slowly warm the assembly back to room temperature.
- Repeat the thermal cycling for a number of cycles relevant to the intended experimental use to assess for degradation.

- Post-Test Inspection:
 - Disassemble the test setup and visually inspect the DC4 compound for any signs of cracking, crazing, or loss of adhesion.
 - Compare the post-test condition of the DC4 with the control sample.

Visualizations

Decision Pathway for Selecting a Low-Temperature Grease


The following diagram illustrates the decision-making process for selecting an appropriate grease for low-temperature and cryogenic experiments.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a suitable grease for low-temperature applications.

Experimental Workflow for Low-Temperature Grease Evaluation

The diagram below outlines the experimental workflow for testing the performance of a grease at low temperatures.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the evaluation of grease performance under cryogenic conditions.

Conclusion

The DC4 compound is a versatile material with excellent properties within its specified service temperature range of -55°C to 200°C. However, it is not designed for and is not recommended for use in true cryogenic applications where temperatures fall significantly below -55°C. For such applications, a dedicated cryogenic grease like Apiezon N is the appropriate choice to ensure the integrity and success of the experiment. Researchers should carefully consider the operating temperature range and other experimental conditions when selecting a grease for low-temperature and cryogenic setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Apiezon N Cryogenic High Vacuum Grease, Silicone & Halogen Free, 25g Tube, CAS #8009-03-8 | 05099-AB | SPI Supplies [2spi.com]
- 3. Dow Corning 4 Electrical Insulating Compound - Thermal Grease [parla-tech.com]
- 4. MOLYKOTE® 4 Electrical Insulating Compound » DGE [dge-europe.com]
- 5. Molykote 4 | Dow Corning 4 | SAE-AS-8660 [silmid.com]
- 6. apiezon.com [apiezon.com]
- 7. Krayden| Adhesives and Sealants Distributor [krayden.com]
- 8. dupont.com [dupont.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. shop.blueandgreen.kr [shop.blueandgreen.kr]
- 11. static.mimaterials.com [static.mimaterials.com]
- 12. maconresearch.com [maconresearch.com]

- 13. dakenchem.com [dakenchem.com]
- 14. Kurt J. Lesker Company | Apiezon N Cryogenic Heat-Transfer Greases | Enabling Technology for a Better World [lesker.com]
- 15. cdn.thomasnet.com [cdn.thomasnet.com]
- To cite this document: BenchChem. [DC4 Compound: Application Notes for Cryogenic Experiment Setups]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166284#is-dc4-compound-suitable-for-cryogenic-experiment-setups\]](https://www.benchchem.com/product/b1166284#is-dc4-compound-suitable-for-cryogenic-experiment-setups)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com